![molecular formula C10H4Br2N2S B093545 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole CAS No. 18557-22-7](/img/structure/B93545.png)

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole

Descripción general

Descripción

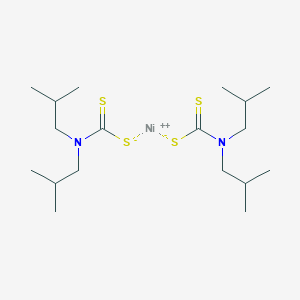

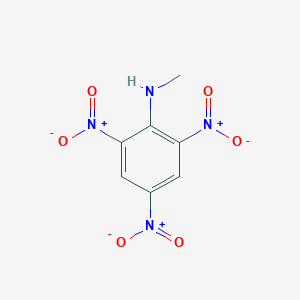

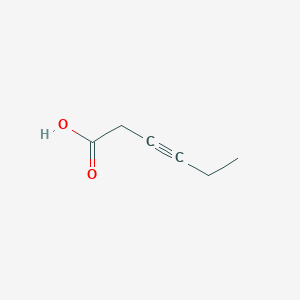

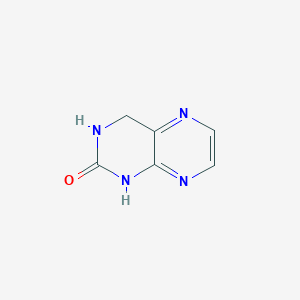

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole is a chemical compound with the molecular formula C10H4Br2N2S. It is used in the synthesis of light-emitting and conducting polymers for organic electronics . The compound is stored in a sealed, dry environment at 2-8°C .

Synthesis Analysis

The synthesis of 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole involves the use of bromine and zinc (II) chloride in tetrachloromethane . Another method involves the use of pyridine and thionyl chloride . The yield of the reaction varies depending on the conditions and the method used .Molecular Structure Analysis

The molecular structure of 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole is characterized by the presence of bromine, nitrogen, and sulfur atoms in the naphthalene ring . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole can undergo various chemical reactions, including aromatic nucleophilic substitution . The compound can also react with oxygen and nitrogen nucleophiles .Physical And Chemical Properties Analysis

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole has a molecular weight of 344.03 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 230 . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

-

Scientific Field: Physical Chemistry

- Application Summary : “4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole” and its derivatives have been studied for their near-infrared (NIR) absorption properties . This is particularly important in the field of physical chemistry, where understanding the absorption properties of molecules can lead to advancements in areas such as spectroscopy and photovoltaics.

- Methods of Application : The study involved computational methods to estimate the adiabatic singlet–triplet energy gaps of the dyes . The factors responsible for their NIR absorption were delineated .

- Results or Outcomes : The study found that all dyes, except the unsubstituted bare dye, had adiabatic singlet–triplet energy gaps less than 1eV . This suggests a moderate biradicaloid nature in all derivatives .

-

Scientific Field: Synthetic Chemistry

- Application Summary : “4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole” is used as a starting material in the synthesis of various organic compounds .

- Methods of Application : The specific synthetic procedures would depend on the target compound. For example, one synthesis involved the treatment of dibromide with NaOMe in MeOH .

- Results or Outcomes : The outcome of the synthesis would be the formation of the target compound .

-

Scientific Field: Organic Electronics

- Application Summary : “4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole” and its derivatives are used in the synthesis of light-emitting and conducting polymers for organic electronics .

- Methods of Application : The specific synthetic procedures would depend on the target compound. For example, one synthesis involved the treatment of dibromide with NaOMe in MeOH .

- Results or Outcomes : The outcome of the synthesis would be the formation of the target compound .

-

Scientific Field: Industrial and Scientific Research

- Application Summary : “4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole” is used in various industrial and scientific research applications .

- Methods of Application : The specific methods of application would depend on the research area. For example, it could be used as a reagent in a chemical reaction .

- Results or Outcomes : The outcome would depend on the specific research area .

-

Scientific Field: Catalysis

-

Scientific Field: Battery Membrane Technology

- Application Summary : “4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole” is used in the development of battery membranes .

- Methods of Application : The specific methods of application would depend on the type of battery and the specific membrane technology .

- Results or Outcomes : The outcome would depend on the specific battery and membrane technology .

Safety And Hazards

Propiedades

IUPAC Name |

4,9-dibromobenzo[f][2,1,3]benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2N2S/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQHVQKGZSPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NSN=C3C(=C2C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618391 | |

| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |

CAS RN |

18557-22-7 | |

| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)